5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate
Description
Properties
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O6/c1-29-19-12-15(13-20(30-2)23(19)31-3)24(28)33-22-16(14-27-7-9-32-10-8-27)11-18(25)17-5-4-6-26-21(17)22/h4-6,11-13H,7-10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAASMTARGUGDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Synthesis with Chlorinated Aniline Derivatives
The Skraup synthesis, a classical method for quinoline preparation, involves condensing aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. For 5-chloro-8-hydroxyquinoline , 4-chloro-2-aminophenol serves as the starting material. Glycerol undergoes dehydration to form acrolein, which undergoes Michael addition with the aniline derivative, followed by cyclization and oxidation. Modifications include using 4-chloro-2-nitrophenol as an oxidizing agent to enhance regioselectivity and yield.
Critical parameters:
- Temperature control : Maintaining 110–140°C during sulfuric acid addition prevents runaway reactions.
- Solvent system : A water-immiscible organic solvent (e.g., dodecane, boiling point >120°C) improves phase separation and product isolation.
- Catalyst : Boric acid (0.3–0.4 molar ratio relative to 4-chloro-2-aminophenol) moderates reaction exothermicity and enhances yield.
Friedländer Synthesis for Substituted Quinolines
An alternative route employs the Friedländer condensation, which couples o-aminobenzaldehyde derivatives with ketones or aldehydes. For chlorinated quinolines, 5-chloro-2-aminobenzaldehyde could react with acetaldehyde under basic conditions. However, this method offers less control over the chloro and hydroxy substituents compared to the Skraup approach.
Functionalization of the Quinoline Core
Introduction of the Morpholin-4-Ylmethyl Group at Position 7
The morpholine moiety is introduced via Mannich reaction or alkylation at the quinoline’s 7-position:
- Mannich reaction : Treating 5-chloro-8-hydroxyquinoline with morpholine, formaldehyde, and hydrochloric acid under reflux yields 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-ol . This one-pot method leverages the electrophilic character of the quinoline ring, with the 7-position being activated for substitution.
- Alkylation : Alternatively, 5-chloro-8-hydroxyquinoline reacts with morpholin-4-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C.
Esterification with 3,4,5-Trimethoxybenzoic Acid
The 8-hydroxy group is esterified with 3,4,5-trimethoxybenzoyl chloride , synthesized from 3,4,5-trimethoxybenzoic acid via treatment with thionyl chloride (SOCl₂). Key steps:
- Activation : React 3,4,5-trimethoxybenzoic acid with SOCl₂ at 60°C for 4 hours to form the acyl chloride.
- Coupling : Add the acyl chloride to 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-ol in anhydrous dichloromethane (DCM) with pyridine as a base. Stir at room temperature for 12 hours.
Purification and Characterization
Isolation of Intermediates
Final Product Purification
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J = 4.0 Hz, 1H, quinoline H-2), 8.20 (d, J = 8.8 Hz, 1H, quinoline H-4), 7.60 (s, 1H, benzoate H-2), 4.70 (s, 2H, CH₂-morpholine), 3.90–3.70 (m, 8H, morpholine and OCH₃).
- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
Challenges and Optimization
Regioselectivity in Quinoline Synthesis
Competing substitution at positions 5 and 7 is mitigated by using 4-chloro-2-nitrophenol as an oxidizing agent, which directs electrophilic substitution to the 5-position.
Steric Hindrance in Esterification
The bulky 3,4,5-trimethoxybenzoyl group necessitates prolonged reaction times (12–24 hours) and excess acyl chloride (1.5 equiv) to achieve >90% conversion.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially leading to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development studies.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents. Its ability to interact with biological targets could lead to the discovery of new drugs.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the morpholine group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Patent Compound: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile
- Structure: Shares the quinoline core and morpholin-4-ylmethyl group but replaces the 3,4,5-trimethoxybenzoate ester with a carbonitrile group at position 7. The azetidine-tetrahydropyrazolopyridine substituent introduces additional complexity.
- Pharmacology : Acts as a TLR7-9 antagonist, specifically developed for systemic lupus erythematosus (SLE) .
- Key Differences :
- The carbonitrile group may enhance electrophilic interactions with TLRs compared to the ester group.
- The azetidine-pyrazolopyridine chain likely improves target specificity but increases molecular weight (~607 g/mol vs. ~529 g/mol for the original compound).
Compounds with 3,4,5-Trimethoxybenzoate Moieties
Reserpine (Methyl 18β-hydroxy-11,17α-dimethoxy-3β,20α-yohimban-16β-carboxylate 3,4,5-trimethoxybenzoate)
- Structure : Features a yohimbane alkaloid backbone linked to a 3,4,5-trimethoxybenzoate ester, similar to the benzoate group in the original compound.
- Pharmacology: A classical antihypertensive agent that depletes catecholamines by inhibiting vesicular monoamine transporters (VMATs) .
- Key Differences: The yohimbane core vs. quinoline results in distinct target profiles (VMATs vs. Reserpine’s ester group contributes to prolonged half-life but is associated with adverse CNS effects, highlighting the importance of scaffold selection for safety .
Comparative Analysis Table
| Parameter | 5-Chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate | TLR7-9 Antagonist (Patent Compound) | Reserpine |
|---|---|---|---|
| Molecular Weight | ~529 g/mol | ~607 g/mol | 608.68 g/mol |
| Core Structure | Quinoline | Quinoline | Yohimbane alkaloid |
| Key Substituents | Cl, morpholin-4-ylmethyl, 3,4,5-trimethoxybenzoate | Carbonitrile, azetidine-pyrazolopyridine | 3,4,5-Trimethoxybenzoate, yohimbane |
| Therapeutic Target | Hypothesized: TLRs or kinases (based on analogs) | TLR7-9 | VMATs |
| Therapeutic Use | Undefined (research phase) | SLE | Hypertension |
| Metabolic Features | Ester group may undergo hydrolysis; morpholine enhances solubility | Carbonitrile resists hydrolysis | Ester hydrolysis contributes to long half-life |
Research Implications and Structural Insights
- Morpholine Role : The morpholin-4-ylmethyl group in both the original and patent compounds likely improves pharmacokinetics by increasing water solubility and membrane permeability .
- Ester vs. Carbonitrile : The 3,4,5-trimethoxybenzoate ester in the original compound may offer tunable metabolism via esterase-mediated hydrolysis, whereas the patent compound’s carbonitrile group could provide stronger target binding but reduced metabolic flexibility .
- Scaffold Impact: The quinoline core’s planar structure facilitates π-π stacking in protein binding sites, contrasting with Reserpine’s bulky yohimbane system, which restricts its target range .
Biological Activity
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C24H25ClN2O6
- CAS Number : 457650-80-5
This structure features a chloroquinoline core substituted with a morpholine group and a trimethoxybenzoate moiety, which are believed to contribute to its biological properties.
Anticancer Activity
Research indicates that derivatives of quinoline compounds, including those similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study investigating 7-chloro-(4-thioalkylquinoline) derivatives found that certain compounds selectively induced apoptosis in human cancer cells while sparing non-tumor cells .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HCT116 (Colorectal) | 5.0 | High (p53 wild-type) |
| CCRF-CEM (Leukemia) | 3.0 | Moderate |
| A549 (Lung Cancer) | 10.0 | Low |
The data suggest that the compound may exhibit selective cytotoxicity towards specific cancer types, particularly those associated with mutations in the p53 gene.
The mechanism of action for compounds in this class often involves the induction of apoptosis through DNA and RNA synthesis inhibition. In higher concentrations (e.g., ), these compounds lead to cell cycle arrest in the G0/G1 phase and subsequent apoptosis . This was evidenced by increased levels of DNA damage markers and changes in cell cycle distribution.
Case Studies
- Study on Quinoline Derivatives : A study published in PMC investigated a series of quinoline derivatives for their anticancer properties. The results indicated that compounds with morpholine substitutions showed enhanced activity against leukemia and colorectal cancer cell lines compared to their non-substituted counterparts .
- Pharmacological Evaluation : Another study evaluated the pharmacokinetics of similar quinoline derivatives and found that they could penetrate cellular membranes effectively, suggesting potential for oral bioavailability and therapeutic use .
Q & A
Q. What are the optimal synthetic pathways for preparing 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate, and how can reaction conditions be fine-tuned to improve yields?
- Methodological Answer : The synthesis typically involves multi-step reactions: (i) Formation of the quinoline core via condensation of 5-chloro-8-hydroxyquinoline with morpholine-containing aldehydes under basic conditions (e.g., triethylamine in ethanol, as described for analogous quinoline derivatives) . (ii) Esterification of the hydroxyl group with 3,4,5-trimethoxybenzoyl chloride, requiring anhydrous conditions to avoid hydrolysis.
- Key Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of the aldehyde coupling step to minimize side products; yields improve with slow addition of reagents and inert atmospheres .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., morpholine methyl group at C7, benzoate ester at C8) and aromatic proton environments .
- X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELX software is widely used for small-molecule refinement .
- Mass Spectrometry : High-resolution MS (ESI-HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria and fungi via broth microdilution (MIC assays), referencing structurally similar quinoline derivatives with reported activity .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Modify Substituents : Replace the morpholine group with piperazine or thiomorpholine to alter lipophilicity and target engagement .
- Trimethoxybenzoate Variations : Introduce electron-withdrawing groups (e.g., nitro) at the benzoate para-position to enhance electrophilic reactivity, as seen in related methyl 3,4,5-trimethoxybenzoate derivatives .
- Computational Modeling : Use DFT calculations to predict binding affinities to biological targets (e.g., kinases or DNA topoisomerases) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, serum content) to isolate variables.
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm if observed effects are target-specific .
Q. How can crystallographic data inform mechanistic studies of this compound’s interaction with biological targets?
- Methodological Answer :
- Co-crystallization : Attempt co-crystallization with putative targets (e.g., enzymes) using high-resolution X-ray diffraction. SHELXD/SHELXE are robust for experimental phasing .
- Electron Density Maps : Analyze binding modes (e.g., hydrogen bonding with morpholine oxygen) to prioritize regions for mutagenesis studies .
Q. What are the challenges in scaling up synthesis without compromising purity, and how can they be mitigated?
- Methodological Answer :
- Purification : Use flash chromatography with gradient elution (hexane/EtOAc) for intermediates; final compound purity ≥95% can be achieved via recrystallization from ethanol/water .
- Byproduct Management : Characterize impurities (e.g., hydrolyzed benzoate) via LC-MS and optimize reaction quenching protocols to minimize their formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
